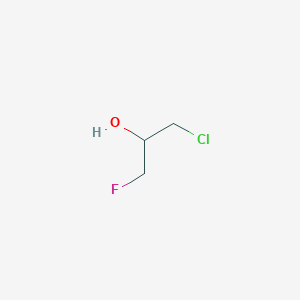

1-Chloro-3-fluoroisopropanol

Description

The exact mass of the compound 1-Chloro-3-fluoro-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167909. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-fluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKJYZHZWALQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309613 | |

| Record name | 1-Chloro-3-fluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-11-2 | |

| Record name | 1-Chloro-3-fluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-fluoro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-fluoro-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-fluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 453-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPANOL, 1-CHLORO-3-FLUORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M52MM3Q8FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluoroisopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-chloro-3-fluoroisopropanol, a halogenated propanol derivative of interest in various chemical and pharmaceutical research areas. The document details the core synthetic strategy, provides a representative experimental protocol, and presents relevant data in a structured format.

Core Synthesis Pathway: Ring-Opening of Epichlorohydrin

The most direct and established synthetic route to this compound is the nucleophilic ring-opening of the epoxide ring of epichlorohydrin. This reaction utilizes a fluoride ion source to introduce the fluorine atom, resulting in the formation of the desired chlorofluorohydrin. The reaction proceeds via an S(_N)2 mechanism, where the fluoride anion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a halohydrin.

The regioselectivity of the attack is a key consideration. In this case, the fluoride ion preferentially attacks the less substituted carbon atom of the epoxide (the primary carbon), leading to the formation of this compound.

Several fluoride-donating reagents can be employed for this transformation, including hydrogen fluoride (HF), potassium fluoride (KF), potassium bifluoride (KHF(_2)), and various amine-hydrofluoride complexes (e.g., triethylamine tris(hydrofluoride)). The choice of reagent and reaction conditions can influence the reaction rate, yield, and selectivity.

To facilitate the reaction, especially when using solid fluoride salts like potassium fluoride in an organic solvent, a phase-transfer catalyst is often employed. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), transports the fluoride anion from the solid phase into the organic phase where the reaction with epichlorohydrin occurs.

Quantitative Data Summary

The following table summarizes the key reactants and products involved in the synthesis of this compound via the ring-opening of epichlorohydrin with potassium fluoride and a phase-transfer catalyst. Please note that the yield is representative and can vary based on specific reaction conditions and optimization.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role | Representative Molar Ratio |

| Epichlorohydrin | C(_3)H(_5)ClO | 92.52 | Starting Material | 1.0 |

| Potassium Fluoride | KF | 58.10 | Fluorinating Agent | 1.5 - 2.0 |

| Tetrabutylammonium Bromide | (C(_4)H(_9))(_4)NBr | 322.37 | Phase-Transfer Catalyst | 0.05 - 0.1 |

| This compound | C(_3)H(_6)ClFO | 112.53 | Product | - |

| Potassium Chloride | KCl | 74.55 | Byproduct | - |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the ring-opening of epoxides with fluoride salts and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Epichlorohydrin (1.0 eq)

-

Anhydrous Potassium Fluoride (1.5 eq)

-

Tetrabutylammonium Bromide (0.1 eq)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether for extraction

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine anhydrous potassium fluoride (1.5 eq) and tetrabutylammonium bromide (0.1 eq). Add a suitable anhydrous solvent (e.g., acetonitrile) to the flask.

-

Addition of Epichlorohydrin: While stirring the suspension, add epichlorohydrin (1.0 eq) dropwise to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically 80-100 °C) and maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproduct (potassium chloride and unreacted potassium fluoride).

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and an organic solvent for extraction (e.g., dichloromethane or diethyl ether). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.

-

Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product is a liquid that can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H NMR,11319 -

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H stretch of the alcohol).

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Synthesis of this compound from epichlorohydrin.

Caption: General experimental workflow for the synthesis.

In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-3-fluoroisopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluoroisopropanol, also known as 1-chloro-3-fluoro-2-propanol, is a halogenated organic compound with the chemical formula C₃H₆ClFO.[1][2][3] Its structure, containing both chlorine and fluorine atoms, imparts unique chemical characteristics that are of interest in various scientific and industrial applications, including its use as an intermediate in the synthesis of rodenticides.[1] This guide provides a comprehensive overview of its physicochemical properties, supported by available data and methodologies for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-chloro-3-fluoropropan-2-ol | [4] |

| CAS Number | 453-11-2 | [3] |

| Molecular Formula | C₃H₆ClFO | [1][2][3] |

| Molecular Weight | 112.53 g/mol | [2][3][4] |

| Density | 1.3 g/cm³ | [1] |

| Boiling Point | 158.1 °C at 760 mmHg | [1] |

| Melting Point | No data available | [5] |

| Flash Point | 49.4 °C | [1] |

| Refractive Index | 1.438 | [1] |

| Vapor Pressure | 0.951 mmHg at 25 °C | [1] |

| Solubility | No data available. Expected to have some solubility in water and be soluble in organic solvents. | |

| LogP (Octanol-Water Partition Coefficient) | 0.5556 | [1] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹⁹F NMR Spectroscopy: Data for the ¹⁹F NMR spectrum is available and can be a key technique for identifying the fluorine environment within the molecule.[4]

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound is available, which can be used to identify its functional groups.[4]

-

Mass Spectrometry (MS): While a specific experimental mass spectrum is not provided in the search results, predicted mass-to-charge ratios for various adducts are available, which can aid in its identification via mass spectrometry.[6]

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound could involve the reaction of epichlorohydrin with a fluoride source.

Reaction:

Epichlorohydrin + HF (or other fluoride source) → this compound

Experimental Procedure (Hypothetical):

-

Reaction Setup: In a fume hood, a cooled reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with a suitable solvent and a fluoride source (e.g., potassium fluoride in the presence of a phase-transfer catalyst).

-

Addition of Reactant: Epichlorohydrin is added dropwise to the stirred solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the separation, identification, and quantification of volatile compounds like this compound. The following protocol is adapted from methods used for similar chloropropanols.[7][8][9]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Procedure:

-

Sample Preparation: The sample containing this compound is diluted with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., a deuterated analog) can be added for accurate quantification.[7]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, typically in splitless mode for trace analysis.

-

Chromatographic Separation:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 30-200.

-

Identification: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum.

-

Visualizations

Physicochemical Properties Relationship

Caption: Relationship between key physicochemical properties of this compound.

Proposed GC-MS Analysis Workflow

Caption: Proposed workflow for the analysis of this compound by GC-MS.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the known physicochemical properties of this compound. While some experimental data, such as melting point and solubility, are not currently available, the existing information on its physical constants, spectral data, and analogous analytical methodologies offers a solid foundation for researchers and professionals working with this compound. The proposed experimental protocols provide a starting point for its synthesis and analysis. As with any chemical, proper safety precautions are paramount during handling and use.

References

- 1. This compound|453-11-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 1-chloro-3-fluoro-2-propanol (C3H6ClFO) [pubchemlite.lcsb.uni.lu]

- 7. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. | Sigma-Aldrich [merckmillipore.com]

- 8. A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water | Semantic Scholar [semanticscholar.org]

- 9. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Chloro-3-fluoroisopropanol (CAS 453-11-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-fluoroisopropanol, CAS number 453-11-2. It is an important halogenated alcohol used as a key intermediate in the synthesis of various chemical compounds, most notably the rodenticide Gliftor.[1][2] This document details its chemical and physical properties, spectroscopic characterization, a proposed synthesis protocol, and essential safety and handling information. The guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow transparent liquid.[1] Its dual halogen functionality makes it a versatile building block in organic synthesis.[3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 453-11-2 | [4][5] |

| Molecular Formula | C₃H₆ClFO | [4][5] |

| Molecular Weight | 112.53 g/mol | [4][5] |

| IUPAC Name | 1-chloro-3-fluoropropan-2-ol | [5][6] |

| Synonyms | This compound, 1-Fluoro-3-chloro-2-propanol | [4][5] |

| Appearance | Colorless to light yellow transparent liquid | [1] |

| Density | 1.3 g/cm³ at 20°C | [7] |

| Boiling Point | 153-158.1°C at 760 mmHg | [1][8] |

| Flash Point | 49.4°C | |

| Refractive Index | 1.428 - 1.438 | [8] |

| Vapor Pressure | 0.951 mmHg at 25°C | |

| Purity | Typically ≥95% | [1] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While raw spectra are proprietary to their respective databases, this section outlines the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to the presence of both chlorine and fluorine atoms and the chiral center at C2. The protons on the chloromethyl (CH₂Cl) and fluoromethyl (CH₂F) groups will appear as distinct multiplets, coupled to the methine proton (CHOH) and, in the case of the fluoromethyl group, also coupled to the fluorine atom. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bonded to fluorine will show a large coupling constant (¹Jcf), which is characteristic. The carbons bonded to chlorine and oxygen will also have distinct chemical shifts.

-

¹⁹F NMR: A ¹⁹F NMR spectrum would show a signal for the single fluorine atom, likely a triplet of doublets due to coupling with the adjacent methylene protons and the methine proton.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

-

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A prominent C-O stretching band around 1050-1150 cm⁻¹.

-

C-F and C-Cl stretching vibrations, which are typically found in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will display a molecular ion peak (M⁺). A characteristic feature will be the M+2 isotope peak, with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9] Fragmentation of the molecule is expected to occur via several pathways:

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[10]

-

Loss of Water: Dehydration (loss of H₂O) from the molecular ion is another typical fragmentation pattern for alcohols.[10]

-

Loss of Halogens or Halogenated Groups: Cleavage of the C-Cl and C-F bonds or loss of CH₂Cl and CH₂F radicals can also be expected.

Synthesis and Purification

While specific, detailed synthesis procedures for this compound are not widely published in open literature, a plausible synthetic route can be devised based on established chemical principles for the synthesis of halohydrins. A common method involves the ring-opening of an epoxide with a hydrohalic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (453-11-2) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-3-fluoropropan-2-ol | 453-11-2 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-Chloro-3-fluoro-2-propanol, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Chloro-3-fluoroisopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-chloro-3-fluoroisopropanol (CAS No. 453-11-2). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 4.6 - 4.8 | ddt | 1H | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz, J(H,H) ≈ 4 Hz | H-3 (CHF) |

| ~ 4.1 - 4.3 | m | 1H | - | H-2 (CHOH) |

| ~ 3.7 - 3.9 | m | 2H | - | H-1 (CH₂Cl) |

| ~ 2.5 - 3.5 | d (broad) | 1H | J(H,H) ≈ 5 Hz | OH |

Note: Chemical shifts and coupling constants are estimates and can vary based on solvent and experimental conditions. The multiplicity "ddt" for H-3 arises from coupling to the fluorine atom and the two diastereotopic protons on C-2. The methine and methylene protons will form a complex multiplet system.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |

| ~ 81 - 85 | d, ¹J(C,F) ≈ 170-180 Hz | C-3 (CHF) |

| ~ 68 - 72 | d, ²J(C,F) ≈ 20-25 Hz | C-2 (CHOH) |

| ~ 45 - 49 | d, ³J(C,F) ≈ 5-10 Hz | C-1 (CH₂Cl) |

Note: The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹J). Two- and three-bond couplings to fluorine will also be observed with smaller coupling constants.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Medium-Strong | O-H stretch (alcohol) |

| 3000 - 2850 | Medium | C-H stretch (alkane) |

| 1470 - 1430 | Medium | C-H bend (scissoring) |

| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |

| 1100 - 1000 | Strong | C-F stretch |

| 800 - 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragments

| m/z | Possible Fragment | Notes |

| 112/114 | [C₃H₆ClFO]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine (approx. 3:1 ratio). |

| 93/95 | [C₂H₄ClFO]⁺ | Loss of CH₂OH radical. |

| 79 | [C₃H₆FO]⁺ | Loss of Cl radical. |

| 63 | [C₂H₄FO]⁺ | Loss of CH₂Cl radical. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation, showing isotopic pattern for Chlorine. |

| 45 | [C₂H₅O]⁺ | Loss of CH₂F and Cl. |

| 33 | [CH₂F]⁺ | Fluoromethyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These should be adapted as necessary for the specific instrumentation and sample available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (Example for a Bruker 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

If using a solid sample, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

The compound must be volatile to be analyzed by EI-MS. Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

For GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to 1-Chloro-3-fluoroisopropanol: From Discovery to Modern Understanding

Abstract

1-Chloro-3-fluoroisopropanol, a halogenated short-chain alcohol, holds a unique position in the landscape of chemical toxicology. Primarily known as a constituent of the rodenticide Gliftor, its history is intertwined with the development of organofluorine compounds for pest control. This technical guide provides a comprehensive overview of this compound, detailing its discovery, history, physicochemical properties, and synthesis. A significant focus is placed on its mechanism of action, which involves a lethal synthesis within the Krebs cycle, a pathway elucidated through extensive toxicological research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed repository of experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Introduction

The field of organofluorine chemistry has yielded compounds with a vast array of applications, from pharmaceuticals to agrochemicals. Among these, this compound (CAS No. 453-11-2) emerges as a molecule of significant toxicological interest. Its primary claim to notability is its inclusion as a component of the rodenticide mixture known as Gliftor.[1][2] The toxicity of Gliftor, and by extension this compound, is not inherent to the molecule itself but rather a consequence of its metabolic activation within the target organism to a potent enzyme inhibitor. This process, often termed "lethal synthesis," underscores the intricate interplay between xenobiotic metabolism and cellular biochemistry. This guide aims to provide a thorough technical examination of this compound, from its historical context to the molecular intricacies of its toxic action.

Discovery and History

The history of this compound is directly linked to the broader history of fluorine-containing pesticides. The insecticidal properties of fluorine compounds were recognized as early as 1896.[3] A systematic investigation into organofluorine insecticides began around 1935, leading to the development of various fluoroalcohols and other related compounds.[3]

While the exact date and discoverer of this compound are not well-documented in publicly available literature, its emergence is associated with the development of the rodenticide Gliftor. Gliftor is a mixture that primarily contains 1,3-difluoro-2-propanol, with this compound being a key component.[4][5] The development of such organofluorine rodenticides intensified in the mid-20th century, a period that saw the introduction of many new chemical pest control agents.[6][7][8] The use of fluoroacetate as a rodenticide, for instance, was heavily researched in the 1940s.[7] It is plausible that this compound was synthesized and investigated during this period of extensive research into fluorinated pesticides.

Physicochemical Properties

A comprehensive understanding of a chemical entity necessitates a thorough characterization of its physical and chemical properties. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 453-11-2 | [1] |

| Molecular Formula | C₃H₆ClFO | [1] |

| Molecular Weight | 112.53 g/mol | [1] |

| Density | 1.3 g/cm³ | [2] |

| Boiling Point | 158.1 °C at 760 mmHg | [2] |

| Flash Point | 49.4 °C | [2] |

| Refractive Index | 1.438 | [2] |

| Vapor Pressure | 0.951 mmHg at 25°C | [2] |

Synthesis and Experimental Protocols

One plausible synthetic route could start from epichlorohydrin. The epoxide ring of epichlorohydrin can be opened by a fluoride source, such as potassium fluoride or hydrogen fluoride, to introduce the fluorine atom, followed by hydrolysis to yield the chlorofluoropropanol.

A general, hypothetical experimental protocol for such a synthesis is provided below. Note: This is a generalized procedure and would require optimization and safety assessment in a laboratory setting.

Hypothetical Synthesis of this compound from Epichlorohydrin

-

Reaction: Epichlorohydrin + HF → 1-Chloro-3-fluoro-2-propanol

-

Reagents and Equipment:

-

Epichlorohydrin

-

Anhydrous Hydrogen Fluoride (HF) or a suitable fluoride salt (e.g., KF)

-

A suitable solvent (e.g., anhydrous ether or THF)

-

Reaction vessel resistant to HF (e.g., a Teflon-lined autoclave or a specialized polymer reactor)

-

Stirring apparatus

-

Temperature control system (cooling and heating)

-

Quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus for purification

-

-

Procedure:

-

In a fume hood, a solution of epichlorohydrin in an anhydrous solvent is prepared in the HF-resistant reaction vessel.

-

The reaction vessel is cooled to a low temperature (e.g., 0 °C or below) to control the exothermic reaction.

-

Anhydrous hydrogen fluoride is carefully added to the stirred solution of epichlorohydrin. The addition is performed slowly to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction.

-

The reaction is then carefully quenched by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess HF.

-

The aqueous layer is extracted several times with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

-

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete set of high-resolution spectra with detailed assignments is not consistently available across public databases, the following represents a compilation of expected and reported spectroscopic characteristics.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the three-carbon chain. The protons on the carbon bearing the fluorine will exhibit coupling to the fluorine atom (H-F coupling). The protons on the carbon bearing the chlorine will be deshielded. The proton on the hydroxyl-bearing carbon will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: A reference to a ¹⁹F NMR spectrum is available on PubChem, indicating its use in characterizing this molecule.[1] The spectrum would show a signal for the single fluorine atom, with coupling to the adjacent protons.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). The C-F and C-Cl stretching vibrations would appear in the fingerprint region (typically below 1400 cm⁻¹). A vapor-phase IR spectrum is noted on PubChem.[1]

5.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of small molecules such as H₂O, HCl, and HF, as well as cleavage of the carbon-carbon bonds.

Mechanism of Action and Signaling Pathway

The toxicity of this compound is a classic example of "lethal synthesis," where a relatively non-toxic precursor is metabolized into a highly toxic compound. The proposed metabolic pathway is analogous to that of 1,3-difluoro-2-propanol, the primary component of Gliftor.[9][10]

The metabolic activation cascade begins with the oxidation of the secondary alcohol group of this compound by alcohol dehydrogenase to form 1-chloro-3-fluoroacetone. This ketone is then further metabolized to fluoroacetyl-CoA. Fluoroacetyl-CoA subsequently enters the Krebs cycle (citric acid cycle) by condensing with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate. The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in the accumulation of citrate and a severe disruption of cellular energy production, ultimately leading to cell death.

Caption: Metabolic pathway of this compound leading to Krebs cycle inhibition.

Experimental Workflows

The investigation of the toxicity and mechanism of action of this compound involves a series of well-defined experimental workflows. A generalized workflow for assessing the in vivo toxicity and metabolic fate of the compound is depicted below.

Caption: Generalized experimental workflow for studying the in vivo toxicity of this compound.

Conclusion

This compound serves as a compelling case study in the field of toxicology, illustrating the principle of lethal synthesis. While its history is not as meticulously documented as some other compounds, its association with the rodenticide Gliftor provides a crucial context for its development and application. The understanding of its metabolic activation to fluorocitrate and the subsequent disruption of the Krebs cycle is a testament to the power of biochemical investigation in elucidating toxic mechanisms. This technical guide has consolidated the available information on this compound, providing a valuable resource for researchers and professionals in related fields. Further research to uncover the specific historical details of its discovery and to fully characterize its spectroscopic properties would provide an even more complete picture of this fascinating and toxicologically significant molecule.

References

- 1. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|453-11-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Fluoride insecticides and rat poison [fluoride-history.de]

- 4. Gliftor | CAS 8065-71-2 | LGC Standards [lgcstandards.com]

- 5. 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | C6H12ClF3O2 | CID 197109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. History - RRAC Resistance guide [guide.rrac.info]

- 7. escholarship.org [escholarship.org]

- 8. professionalpestmanager.com [professionalpestmanager.com]

- 9. The mode of toxic action of the pesticide gliftor: the metabolism of 1,3-difluoroacetone to (-)-erythro-fluorocitrate. (2001) | K. I. Menon | 9 Citations [scispace.com]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to C3H6ClFO Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical entity represented by the molecular formula C3H6ClFO. Due to the presence of constitutional isomerism and stereoisomerism, C3H6ClFO can exist as several distinct molecules. This document will primarily focus on the most extensively documented isomer, 1-chloro-3-fluoropropan-2-ol , while also acknowledging other known isomers.

Nomenclature and Identification

The molecular formula C3H6ClFO corresponds to multiple structural isomers. The precise arrangement of the chlorine, fluorine, and hydroxyl (-OH) groups on the three-carbon propane backbone determines the specific compound.

Primary Isomer: 1-chloro-3-fluoropropan-2-ol

This is the most commonly referenced isomer for C3H6ClFO.

Other Documented Isomers

-

2-chloro-3-fluoropropan-1-ol:

-

3-chloro-2-fluoropropan-1-ol:

-

IUPAC Name: 3-chloro-2-fluoropropan-1-ol[3]

-

The structural differences between these primary isomers are illustrated in the diagram below.

Physicochemical Properties

The following table summarizes key quantitative data for 1-chloro-3-fluoropropan-2-ol .

| Property | Value | Reference |

| Molecular Formula | C3H6ClFO | [1] |

| Molecular Weight | 112.53 g/mol | [1] |

| CAS Number | 453-11-2 | [1] |

| Appearance | Flammable liquid and vapor | [4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 112.0091207 Da | [2] |

| Monoisotopic Mass | 112.0091207 Da | [2] |

| XLogP3-AA (Predicted) | 0.5 | [1] |

Experimental Protocols and Safety

Detailed experimental protocols for specific reactions involving 1-chloro-3-fluoropropan-2-ol are proprietary or must be sourced from specific research publications. However, based on its classification and known hazards, a general protocol for safe handling and use in a laboratory setting can be established.

General Handling and Storage Protocol

This protocol is derived from the material's Safety Data Sheet (SDS) and is intended for trained laboratory personnel.

Objective: To outline the standard procedure for the safe handling, use, and storage of 1-chloro-3-fluoropropan-2-ol to minimize exposure and risk.

Materials:

-

1-chloro-3-fluoropropan-2-ol

-

Appropriate solvent(s)

-

Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves

-

Chemical splash goggles

-

Flame-retardant lab coat

-

Closed-toe shoes

-

-

Certified chemical fume hood

-

Glassware and equipment as required for the experiment

-

Spill kit for flammable and toxic liquids

-

Waste container for halogenated organic compounds

Procedure:

-

Pre-Experiment Setup:

-

Ensure a certified chemical fume hood is operational.

-

Don all required PPE before handling the chemical.

-

Keep a spill kit and fire extinguisher rated for chemical fires accessible.

-

Ensure eyewash station and safety shower are unobstructed.

-

-

Handling the Chemical:

-

All transfers, dilutions, and reactions involving 1-chloro-3-fluoropropan-2-ol must be conducted within the chemical fume hood.

-

The compound is harmful if swallowed, inhaled, or in contact with skin.[4] Avoid direct contact and inhalation of vapors.

-

Use a properly calibrated pipette or syringe for liquid transfers to avoid spills.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Waste Disposal:

-

Dispose of unused material and contaminated items in a designated, sealed waste container for halogenated organic waste.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

-

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Potential Applications in Research and Development

Halogenated propanols are valuable intermediates in organic synthesis. The presence of three distinct functional groups (hydroxyl, chloro, and fluoro) on a short carbon chain makes 1-chloro-3-fluoropropan-2-ol a versatile building block. Potential research applications include:

-

Synthesis of Pharmaceuticals: The molecule can serve as a scaffold for creating more complex molecules with potential biological activity. The fluorine atom is of particular interest in drug development for its ability to modulate metabolic stability and binding affinity.

-

Agrochemicals: Similar to pharmaceutical applications, it can be used as a starting material for novel pesticides and herbicides.

-

Material Science: Used in the synthesis of specialized polymers and materials where flame retardancy or specific chemical resistance is desired.

Further research is required to fully elucidate the reaction pathways and potential biological interactions of this compound and its derivatives.

References

- 1. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-3-fluoropropan-1-ol | C3H6ClFO | CID 14117405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-fluoropropan-1-ol [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 1-chloro-3-fluoro-2-propanol (C3H6ClFO) [pubchemlite.lcsb.uni.lu]

Theoretical Framework for Assessing the Conformational Stability of 1-Chloro-3-fluoroisopropanol: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide outlines a comprehensive theoretical methodology for investigating the conformational landscape and stability of 1-chloro-3-fluoroisopropanol. Due to the absence of specific experimental or theoretical studies on this molecule in the current literature, this document serves as a proposed research framework, detailing the requisite computational protocols, expected data outcomes, and analytical approaches.

Introduction

This compound, a halogenated alcohol, possesses a flexible backbone with multiple rotatable bonds, leading to a complex potential energy surface with several possible stable conformations (conformers). The relative stability of these conformers is dictated by a delicate balance of steric repulsions, electrostatic interactions, and, most notably, the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms can act as acceptors. Understanding the preferred conformations and the energetic barriers to their interconversion is crucial for predicting the molecule's physical, chemical, and biological properties.

This whitepaper presents a robust computational workflow designed to elucidate the conformational preferences of this compound. The proposed study employs established quantum chemical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to identify stable conformers, calculate their relative energies, and analyze the nature of the intramolecular interactions that govern their stability.

Proposed Computational Workflow

A multi-step computational approach is recommended to thoroughly explore the conformational space of this compound and accurately determine the relative stabilities of its conformers. The logical flow of this proposed study is depicted below.

Figure 1: Proposed workflow for the theoretical study of this compound stability.

Conformational Landscape

The conformational flexibility of this compound primarily arises from the rotation around the C1-C2 and C2-C3 bonds. The key dihedral angles are τ1 (Cl-C1-C2-O) and τ2 (O-C2-C3-F). A systematic rotation around these bonds would reveal various staggered conformers, which can be broadly classified based on the relative positions of the substituent groups (gauche and anti).

The interplay between these rotations determines the overall shape of the molecule and the proximity of the hydroxyl hydrogen to the halogen atoms, setting the stage for potential intramolecular hydrogen bonds (O-H···F or O-H···Cl).

Figure 2: Interconversion pathways between potential conformers of this compound.

Detailed Computational Protocols

To achieve reliable and accurate results, the following computational methodologies are proposed.

4.1 Software: All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian, ORCA, or Spartan.

4.2 Conformational Search: A relaxed potential energy surface (PES) scan should be performed by systematically varying the dihedral angles τ1 (Cl-C1-C2-O) and τ2 (O-C2-C3-F) in steps of 30°. The energy of the molecule at each step would be calculated at a computationally inexpensive level of theory (e.g., HF/3-21G) to identify all potential energy minima.

4.3 Geometry Optimization and Frequency Calculations: The structures corresponding to the energy minima identified from the PES scan will be subjected to full geometry optimization without constraints. This should be performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

-

Method: B3LYP or a dispersion-corrected functional like ωB97X-D.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended, as it includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) for better geometry description.[1]

Following optimization, vibrational frequency calculations must be performed at the same level of theory. The absence of imaginary frequencies will confirm that each optimized structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for computing enthalpies and Gibbs free energies.

4.4 Energy Refinement: To obtain more accurate relative energies, single-point energy calculations should be performed on the DFT-optimized geometries using a higher level of theory. Møller-Plesset perturbation theory (MP2) is a suitable choice as it accounts for electron correlation effects not fully captured by DFT.

-

Method: MP2

-

Basis Set: A Dunning-type correlation-consistent basis set like aug-cc-pVDZ is advisable for its systematic inclusion of correlation effects.

4.5 Analysis of Intramolecular Interactions: Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular hydrogen bonding.[2][3] This analysis re-expresses the molecular wavefunction in terms of localized orbitals corresponding to core electrons, lone pairs, and bonds. The key output for hydrogen bonding is the second-order perturbation energy, E(2), which quantifies the stabilization energy arising from the delocalization of electron density from a filled lone pair orbital of the acceptor atom (F or Cl) to the unfilled antibonding orbital of the O-H bond (σ*O-H). A significant E(2) value (typically > 0.5 kcal/mol) is a strong indicator of a hydrogen bonding interaction.

Predicted Data and Presentation

The results of the proposed computational study should be organized into clear, structured tables for easy comparison and interpretation. The following tables present the expected data structure with hypothetical values for illustrative purposes.

Table 1: Relative Energies of this compound Conformers (Energies are relative to the most stable conformer, in kcal/mol)

| Conformer ID | Description | ΔE (ZPVE-corrected) | ΔH (298.15 K) | ΔG (298.15 K) |

| Conf-1 | O-H···F H-bond | 0.00 | 0.00 | 0.00 |

| Conf-2 | O-H···Cl H-bond | 0.85 | 0.82 | 1.10 |

| Conf-3 | Anti (no H-bond) | 2.15 | 2.05 | 2.50 |

| Conf-4 | Gauche (no H-bond) | 1.90 | 1.85 | 2.35 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)

| Parameter | Value |

| Bond Lengths (Å) | |

| O-H | 0.972 |

| H···F | 2.150 |

| C-F | 1.395 |

| C-Cl | 1.790 |

| Bond Angles (°) ** | |

| O-H···F | 145.5 |

| C-O-H | 108.9 |

| Dihedral Angles (°) ** | |

| Cl-C1-C2-O (τ1) | -65.2 |

| O-C2-C3-F (τ2) | 60.1 |

Table 3: NBO Analysis for Intramolecular Hydrogen Bonds (E(2) is the stabilization energy from donor-acceptor interaction)

| Conformer | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Conf-1 | LP(F) | σ(O-H) | 2.55 |

| Conf-2 | LP(Cl) | σ(O-H) | 1.20 |

Conclusion

This whitepaper outlines a comprehensive theoretical protocol for the detailed investigation of the conformational stability of this compound. By employing a combination of conformational searching, DFT and MP2 calculations, and NBO analysis, this framework allows for the identification of stable conformers, the quantification of their relative stabilities, and a deep understanding of the intramolecular hydrogen bonding that governs their structures. The methodologies and data presentation formats described herein provide a clear roadmap for researchers aiming to characterize this molecule and others with similar structural features, ultimately aiding in the rational design and development of new chemical entities.

References

An In-depth Technical Guide on the Solubility of 1-Chloro-3-fluoroisopropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of 1-chloro-3-fluoroisopropanol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information and providing a detailed, generalized experimental protocol for determining the solubility of halogenated alcohols.

Introduction to this compound

This compound (CAS No. 453-11-2) is a halogenated organic compound with the molecular formula C₃H₆ClFO.[1][2][3] Its structure, featuring both chlorine and fluorine atoms, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. Understanding its solubility is crucial for its use in synthesis, formulation, and other processes.

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below. It is important to note that terms like "slightly soluble" can be subjective and may vary depending on the experimental conditions. For precise applications, experimental determination of solubility is highly recommended.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Inferred from structurally similar compounds |

| Water | Insoluble | Inferred from general properties of similar halogenated compounds |

Note: The solubility in DMSO and water is inferred from the behavior of structurally similar compounds like 1-chloro-3-methoxy-2-propanol and general principles of organic chemistry, as direct data for this compound was not found.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample storage

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C or 298.15 K).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 1-2 hours) to allow for the separation of the undissolved solute from the saturated solution.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the temperature of the experiment to avoid any change in solubility.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

Record the exact weight of the transferred saturated solution.

-

Dilute the sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or another suitable analytical technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Determine the concentration of this compound in the collected samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in grams per 100 mL (g/100mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent.

References

- 1. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. scbt.com [scbt.com]

- 4. 8065-71-2 CAS MSDS (1-chloro-3-fluoro-propan-2-ol: 1,3-difluoropropan-2-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Quantum Chemical Blueprint for 1-Chloro-3-fluoroisopropanol: A Proposed Computational and Experimental Investigation

Introduction

This technical whitepaper outlines a robust computational methodology using Density Functional Theory (DFT) for in-depth analysis. Furthermore, it details the necessary experimental protocols for synthesis and spectroscopic characterization, which are crucial for validating the theoretical data. The presented data structures and visualizations serve as a template for the expected outcomes of such a study.

Proposed Methodologies

A combined theoretical and experimental approach is essential for a thorough understanding of 1-chloro-3-fluoroisopropanol. The computational results will provide a detailed picture of the molecule's intrinsic properties, while experimental data will serve to validate these findings.

Quantum Chemical Calculations

The computational investigation will be centered around Density Functional Theory (DFT), a reliable method for studying the electronic structure of molecules.

1. Conformational Analysis: Due to the rotational freedom around the C-C bonds, this compound can exist in several conformations. A potential energy surface (PES) scan will be performed by systematically rotating the dihedral angles C1-C2-C3-O and F-C1-C2-C3 to identify all possible conformers. The initial geometries of these conformers will be optimized using the B3LYP functional with the 6-31G(d) basis set.

2. Geometry Optimization and Vibrational Frequencies: The most stable conformers identified from the initial scan will be subjected to a full geometry optimization at a higher level of theory, specifically the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic and structural details of halogenated organic molecules. Following optimization, vibrational frequency calculations will be performed on the lowest energy conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations will also provide the theoretical infrared (IR) and Raman spectra.

3. Electronic Properties: To understand the molecule's reactivity and electronic nature, several properties will be calculated from the optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: The charge distribution on each atom will be calculated to understand the polarity of the molecule.

Experimental Protocols

1. Synthesis of this compound: A plausible synthetic route involves the reaction of epichlorohydrin with a fluoride source, such as potassium fluoride, in a suitable solvent like ethylene glycol. The reaction mixture would be heated under reflux, followed by extraction and purification using fractional distillation.

2. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of the purified compound will be recorded in the 4000-400 cm⁻¹ range to identify the characteristic vibrational modes.

-

Raman Spectroscopy: The Raman spectrum will be obtained to complement the FTIR data, providing information on non-polar vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure and connectivity of the synthesized compound.

Visualizing the Workflow and Molecular Structure

To clearly illustrate the proposed research plan, the following diagrams are provided.

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-3-fluoroisopropanol in Rodenticide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluoroisopropanol is a key component in the synthesis of certain highly effective rodenticides. Its primary application is as a constituent of the chemical rodenticide known as Gliftor. Gliftor is not a single compound but a mixture, predominantly composed of this compound and 1,3-difluoro-2-propanol.[1][2][3] The toxicity of these components is a result of their metabolic conversion within the target organism to fluoroacetic acid, and subsequently to fluorocitrate.[4] Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the citric acid cycle (Krebs cycle). Inhibition of this enzyme leads to a disruption of cellular respiration and ultimately, cell death. This application note provides detailed protocols for the synthesis of the Gliftor mixture, focusing on the formation of this compound and 1,3-difluoro-2-propanol from readily available precursors.

Synthesis of Gliftor (Mixture of this compound and 1,3-Difluoro-2-propanol)

The industrial synthesis of the Gliftor mixture typically involves the reaction of epichlorohydrin with a source of fluoride, such as hydrogen fluoride or a salt like potassium bifluoride. This reaction leads to the opening of the epoxide ring and the introduction of fluorine, resulting in a mixture of halogenated propanols. An alternative starting material is glycerol, which can be converted to dichloropropanols and subsequently to the final products.[5][6]

Protocol 1: Synthesis from Epichlorohydrin and Hydrogen Fluoride

This protocol describes a general laboratory-scale synthesis of the Gliftor mixture.

Materials:

-

Epichlorohydrin (99%)

-

Anhydrous Hydrogen Fluoride (HF)

-

Diethylene glycol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Add 100 mL of diethylene glycol to the flask and cool the flask in an ice bath.

-

Slowly add 20 mL (approximately 1.0 mol) of anhydrous hydrogen fluoride to the cooled diethylene glycol with stirring. Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Handle with extreme care using appropriate personal protective equipment.

-

Once the HF is dissolved, slowly add 46.3 g (0.5 mol) of epichlorohydrin dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The resulting crude product is a mixture of this compound and 1,3-difluoro-2-propanol. Further purification can be achieved by fractional distillation under reduced pressure.

Quantitative Data

The ratio of this compound to 1,3-difluoro-2-propanol in the final product mixture can vary depending on the reaction conditions. The yield of the combined products is typically in the range of 60-80%.

| Product Component | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) |

| This compound | C3H6ClFO | 112.53 | Varies |

| 1,3-Difluoro-2-propanol | C3H6F2O | 96.08 | Varies |

| Total Gliftor Mixture | - | - | 60 - 80 |

Analytical Characterization

The components of the synthesized Gliftor mixture can be characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound:

-

¹H NMR (CDCl₃, 300 MHz): δ 3.60-3.80 (m, 2H, CH₂Cl), 4.00-4.15 (m, 1H, CHOH), 4.40-4.60 (dm, JHF ≈ 47 Hz, 2H, CH₂F), ~2.5 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 75 MHz): δ 46.8 (d, JCF ≈ 5 Hz, CH₂Cl), 70.5 (d, JCF ≈ 20 Hz, CHOH), 83.2 (d, JCF ≈ 170 Hz, CH₂F).

1,3-Difluoro-2-propanol: [7]

-

¹H NMR (CDCl₃, 300 MHz): δ 4.05-4.20 (m, 1H, CHOH), 4.50-4.70 (dm, JHF ≈ 47 Hz, 4H, 2 x CH₂F), ~2.5 (br s, 1H, OH).[7]

-

¹³C NMR (CDCl₃, 75 MHz): δ 71.0 (t, JCF ≈ 20 Hz, CHOH), 83.5 (d, JCF ≈ 170 Hz, 2 x CH₂F).[8]

Mass Spectrometry (MS)

The mass spectrum of the Gliftor mixture will show molecular ion peaks corresponding to both this compound and 1,3-difluoro-2-propanol.

-

This compound: The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with peaks at m/z 112 (M⁺ for ³⁵Cl) and 114 (M⁺ for ³⁷Cl) in a roughly 3:1 ratio.

-

1,3-Difluoro-2-propanol: The mass spectrum will show a molecular ion peak at m/z 96.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for the synthesis of Gliftor.

Caption: Mechanism of action of Gliftor.

References

- 1. 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | C6H12ClF3O2 | CID 197109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Gliftor | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,3-Difluoro-2-propanol | C3H6F2O | CID 67985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Application Notes: 1-Chloro-3-fluoroisopropanol as a Versatile Building Block in the Synthesis of Fluorinated Pyrrolidines

Introduction

1-Chloro-3-fluoroisopropanol is a valuable bifunctional building block in organic synthesis, particularly in the construction of fluorinated heterocyclic compounds. Its structure, possessing both a chlorine and a fluorine atom attached to a propyl backbone with a central hydroxyl group, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 4-substituted-3-fluoropyrrolidines, which are of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous bioactive molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Key Applications

The primary application of this compound highlighted herein is its use as a precursor for the synthesis of 4-aryl-3-fluoropyrrolidines. This transformation is achieved through a multi-step sequence involving the initial conversion of the alcohol to a more reactive leaving group, followed by a nucleophilic substitution and a subsequent cyclization reaction.

General Reaction Scheme

The overall synthetic strategy involves three key steps:

-

Activation of the Hydroxyl Group: The hydroxyl group of this compound is converted into a better leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The activated intermediate reacts with a primary amine, leading to the formation of a secondary amine.

-

Intramolecular Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the desired 3-fluoropyrrolidine ring.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3-fluoro-2-(tosyloxy)propane

This protocol details the activation of the hydroxyl group of this compound.

Reaction:

Caption: Synthesis of the tosylated intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 112.53 | 10.0 g | 88.8 mmol |

| p-Toluenesulfonyl chloride | 190.65 | 18.6 g | 97.7 mmol |

| Pyridine | 79.10 | 100 mL | - |